molecular formula C15H17N5O B2798557 N-[cyano(cyclohexyl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide CAS No. 1788591-74-1

N-[cyano(cyclohexyl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide

Cat. No.: B2798557
CAS No.: 1788591-74-1
M. Wt: 283.335
InChI Key: BLRCFEATBSTFAR-UHFFFAOYSA-N
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Description

N-[cyano(cyclohexyl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(cyclohexyl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide typically involves the reaction of 1H-1,2,3-benzotriazole-5-carboxylic acid with cyclohexylmethylamine and a cyanating agent The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as chromatography and recrystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(cyclohexyl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzotriazole ring allows for nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

N-[cyano(cyclohexyl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism of action of N-[cyano(cyclohexyl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide involves its interaction with specific molecular targets. The benzotriazole core can interact with metal ions, making it useful in coordination chemistry. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The cyclohexylmethyl moiety provides hydrophobic interactions, enhancing the compound’s binding affinity to certain proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-benzotriazole-5-carboxamide: Lacks the cyano and cyclohexylmethyl groups, resulting in different chemical reactivity and applications.

    N-cyano-N-methylbenzamide: Contains a cyano group but lacks the benzotriazole core, leading to different properties and uses.

    Cyclohexylmethylamine: A simpler compound that serves as a precursor in the synthesis of more complex molecules.

Uniqueness

N-[cyano(cyclohexyl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide is unique due to the combination of its benzotriazole core, cyano group, and cyclohexylmethyl moiety

Properties

IUPAC Name

N-[cyano(cyclohexyl)methyl]-2H-benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c16-9-14(10-4-2-1-3-5-10)17-15(21)11-6-7-12-13(8-11)19-20-18-12/h6-8,10,14H,1-5H2,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRCFEATBSTFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)NC(=O)C2=CC3=NNN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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